N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[5-(4-Fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring a methanesulfonamide group, a 4-fluorophenyl substituent, and a thiophene-2-carbonyl moiety. This compound’s unique structure combines sulfur-containing groups (methanesulfonamide and thiophene) with fluorinated aromatic systems, which may enhance metabolic stability and target binding .
Properties
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-30(27,28)24-17-5-2-4-15(12-17)18-13-19(14-7-9-16(22)10-8-14)25(23-18)21(26)20-6-3-11-29-20/h2-12,19,24H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSGXPUOLXLZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid under acidic conditions to form an intermediate. This intermediate is then reacted with hydrazine to form the dihydropyrazole ring. Finally, the methanesulfonamide group is introduced through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thiophene and dihydropyrazole rings can form hydrogen bonds or π-π interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Pyrazoline Scaffold
The target compound shares a 4,5-dihydro-1H-pyrazole core with derivatives such as:
- N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide (): This analog replaces the thiophene-2-carbonyl group with a 3-chlorophenylsulfonyl moiety and uses ethanesulfonamide instead of methanesulfonamide.
- 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (): Substitutes methanesulfonamide with a carbothioamide group and introduces a triazole ring.
Table 1: Structural Features of Key Analogs
| Compound | Pyrazoline Substituents | Sulfur-Containing Groups | Fluorinated Groups |
|---|---|---|---|
| Target Compound | Thiophene-2-carbonyl, 4-fluorophenyl | Methanesulfonamide | 4-Fluorophenyl |
| N-(4-{1-[(3-Chlorophenyl)sulfonyl]-...} | 3-Chlorophenylsulfonyl, 2-fluorophenyl | Ethanesulfonamide | 2-Fluorophenyl |
| 5-(4-Fluorophenyl)-3-[5-methyl-... | Triazole, carbothioamide | Carbothioamide | 4-Fluorophenyl |
Key Observations :
- The thiophene-2-carbonyl group in the target compound may confer enhanced π-stacking interactions compared to phenylsulfonyl or triazole groups .
- Methanesulfonamide vs.
- 4-Fluorophenyl vs. 2-fluorophenyl : The para-fluorine position may optimize electronic effects on aromatic rings, influencing solubility and target affinity .
Physicochemical Properties
Lipophilicity and Solubility
- The thiophene-2-carbonyl group increases lipophilicity compared to phenylsulfonyl analogs (), which may enhance membrane permeability but reduce aqueous solubility.
- Methanesulfonamide contributes polar sulfonyl and amide groups, balancing hydrophobicity from the fluorophenyl and thiophene moieties .
Crystallographic Data
- Structural validation tools like SHELX () are critical for confirming the stereochemistry of pyrazoline derivatives. The target compound’s dihydropyrazole ring likely adopts a puckered conformation, as seen in analogs ().
Biological Activity
N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Pyrazole Ring : Known for its diverse biological activities, the pyrazole moiety contributes to the compound's pharmacological properties.
- Thiophene Ring : This heterocyclic structure enhances the compound's stability and reactivity.
- Fluorophenyl Group : The presence of fluorine is often associated with increased lipophilicity and bioactivity.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives known for anti-inflammatory effects.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that lead to therapeutic effects.
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Antioxidant Activity
Molecular docking studies suggest that this compound may possess antioxidant properties. The presence of electron-rich groups in its structure allows it to scavenge free radicals effectively.
Anticancer Potential
Preliminary studies have indicated that pyrazole derivatives can exhibit anticancer activities by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation but may include modulation of cell cycle regulators.
Case Studies and Research Findings
- In Vivo Studies : Animal models treated with similar pyrazole compounds demonstrated reduced inflammation and pain response compared to control groups. These findings support the hypothesis that this compound could have therapeutic applications in inflammatory diseases.
- Structure Activity Relationship (SAR) : A series of analogs were synthesized to evaluate how variations in the fluorophenyl and thiophene groups affect biological activity. Results indicated that modifications leading to increased lipophilicity generally enhanced anti-inflammatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
